Fmoc-D-Allylglycine

Übersicht

Beschreibung

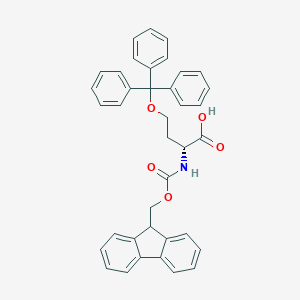

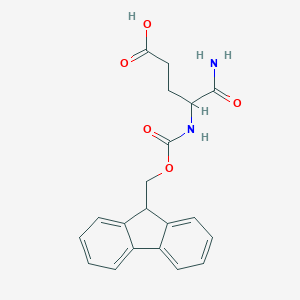

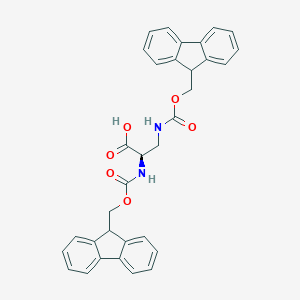

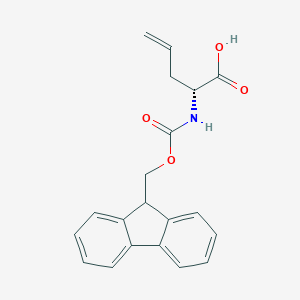

Fmoc-D-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-D-allyl-Gly-OH and ®-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid . The molecular weight of Fmoc-D-Allylglycine is 337.4 g/mol .

Synthesis Analysis

The synthesis of Fmoc-D-Allylglycine and similar compounds has been a topic of research in recent years . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Structure Analysis

The molecular structure of Fmoc-D-Allylglycine has been studied using computational molecular dynamics simulations alongside experimental analyses . These studies provide insights into the structure of the Fmoc-dipeptide supramolecular assembly .

Chemical Reactions Analysis

Fmoc-D-Allylglycine is involved in various chemical reactions. For instance, it plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Allylglycine have been studied . The molecular weight of Fmoc-D-Allylglycine is 337.4 g/mol . Its molecular formula is C20H19NO4 .

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation

Fmoc-D-Allylglycine: is used in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water or biological fluids . These hydrogels have applications in various fields such as biomedical engineering , drug delivery , and tissue engineering . The Fmoc group facilitates the self-assembly of peptides into a hydrogel matrix, providing a scaffold that can mimic the extracellular matrix for cell growth and tissue repair .

Drug Delivery Systems

The self-assembling properties of Fmoc-D-Allylglycine make it suitable for creating drug delivery systems. These systems can encapsulate therapeutic agents and release them at controlled rates. The hydrogels formed can be engineered to respond to various stimuli such as pH, temperature, or enzymes, making them highly versatile for targeted drug delivery .

Tissue Engineering

In tissue engineering, Fmoc-D-Allylglycine-based hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation. The mechanical rigidity and tunable properties of these hydrogels make them ideal for constructing tissues and organs in vitro. They can be designed to degrade at a controlled rate, allowing for the gradual transfer of load to regenerating tissues .

Wound Healing

The biocompatible and biodegradable nature of Fmoc-D-Allylglycine hydrogels makes them excellent candidates for wound healing applications. They can provide a moist environment, which is conducive to wound healing, and can also be loaded with antimicrobial agents or growth factors to promote tissue regeneration .

Cell Culture Medium

Fmoc-D-Allylglycine hydrogels can be used as a cell culture medium, providing a 3D environment that closely resembles the conditions in vivo. This is particularly useful for studying cell behavior and drug responses in a more physiologically relevant context compared to traditional 2D cell culture systems .

Environmental Cleanup

The hydrogels formed from Fmoc-D-Allylglycine can be utilized in environmental cleanup operations. Their ability to form stable gels that can encapsulate pollutants like dyes makes them useful in water purification processes. The hydrogels can be engineered to selectively absorb and remove contaminants from water sources .

Sensing and Diagnostics

Fmoc-D-Allylglycine hydrogels can be functionalized to create sensors for biological molecules. These sensors can detect the presence of specific enzymes, pH changes, or other biochemical signals, making them useful in diagnostic applications and real-time monitoring of biological processes .

Photonic and Electronic Devices

The unique optical and electronic properties of Fmoc-D-Allylglycine hydrogels can be harnessed in the development of photonic and electronic devices. These hydrogels can be used to create flexible, biocompatible electronics, or as components in optical sensors and displays .

Safety and Hazards

When handling Fmoc-D-Allylglycine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Fmoc-D-Allylglycine is primarily used as a building block in the synthesis of protected enantiomerically pure 2-deoxystreptamine and carba analogs of disulfide-bridged peptides . The primary targets of this compound are the amino groups in peptide chains .

Mode of Action

The 9-fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-D-Allylglycine is a base-labile protecting group used in organic synthesis . It protects the amino groups during peptide synthesis, preventing them from engaging in undesired side reactions with electrophiles . The Fmoc group can be removed under mildly basic conditions such as with piperidine, diethylamine, or morpholine .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Result of Action

The result of the action of Fmoc-D-Allylglycine is the synthesis of peptides with protected amino groups. This protection allows for the synthesis of complex peptides without the risk of side reactions . After the removal of the Fmoc group, the resulting free amine can engage in further reactions to build the desired peptide chain .

Action Environment

The action of Fmoc-D-Allylglycine is influenced by environmental factors such as pH and temperature . The Fmoc group is removed under mildly basic conditions . Additionally, the reaction conditions for the removal of the Fmoc group can be optimized using acidic hydrogenolysis .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427396 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Allylglycine | |

CAS RN |

170642-28-1 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

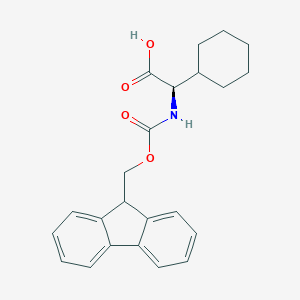

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)